6-Hydroxyindoramin

CNS penetration sedation alpha-1 antagonist

6-Hydroxyindoramin (CAS 79146-88-6; molecular formula C22H25N3O2; molecular weight 363.46 g/mol) is the principal pharmacologically active metabolite of the α1-adrenoceptor antagonist indoramin, generated through indole 6-hydroxylation followed by sulfate conjugation. It retains competitive postsynaptic α1-adrenoceptor blockade equipotent to the parent drug, yet exhibits reduced central nervous system penetration — a differentiating feature with implications for side-effect profiling.

Molecular Formula C22H25N3O2
Molecular Weight 363.5 g/mol
CAS No. 79146-88-6
Cat. No. B193101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyindoramin
CAS79146-88-6
SynonymsN-[1-[2-(6-Hydroxy-1H-indol-3-yl)ethyl]-4-piperidinyl]-benzamide
Molecular FormulaC22H25N3O2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O
InChIInChI=1S/C22H25N3O2/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16/h1-7,14-15,18,23,26H,8-13H2,(H,24,27)
InChIKeyAVESTIWECYNLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyindoramin (CAS 79146-88-6): Core Compound Profile for Scientific Procurement


6-Hydroxyindoramin (CAS 79146-88-6; molecular formula C22H25N3O2; molecular weight 363.46 g/mol) is the principal pharmacologically active metabolite of the α1-adrenoceptor antagonist indoramin, generated through indole 6-hydroxylation followed by sulfate conjugation [1]. It retains competitive postsynaptic α1-adrenoceptor blockade equipotent to the parent drug, yet exhibits reduced central nervous system penetration — a differentiating feature with implications for side-effect profiling [2]. During chronic twice-daily dosing of indoramin 37.5 mg, plasma levels of 6-hydroxyindoramin reach approximately one-third those of indoramin, and the metabolite accounts for an estimated 25% of the overall antihypertensive activity [3]. The compound is also available as a stable-isotope-labeled analog (6-Hydroxyindoramin-d5 Hydrochloride) widely employed as an internal standard in LC-MS/MS bioanalytical workflows .

6-Hydroxyindoramin (CAS 79146-88-6): Why Class-Level Interchangeability with Indoramin and Other α1-Blockers Is Not Supported


Although 6-hydroxyindoramin belongs to the α1-adrenoceptor antagonist class alongside agents such as indoramin, prazosin, terazosin, doxazosin, and alfuzosin, it cannot be treated as a generic substitute for any of these compounds. Direct comparative data reveal that 6-hydroxyindoramin exhibits reduced CNS penetration relative to indoramin [1], fails to accumulate upon multiple dosing (unlike indoramin, which accumulates three- to four-fold) [2], and shows substantially lower inter-subject pharmacokinetic variability (CV ≈ 44% vs. ≈ 100% for indoramin) [3]. Furthermore, indoramin (and by pharmacological equivalence, its 6-hydroxy metabolite) displays selectivity for the α1c-adrenoceptor subtype (≥10-fold lower affinity at α1a/d and α1b subtypes), whereas prazosin, terazosin, doxazosin, and alfuzosin are non-selective across α1 subtypes [4]. The formation of 6-hydroxyindoramin is also subject to a genetic polymorphism in CYP2D6-mediated debrisoquine hydroxylation, producing up to two-fold differences in metabolite exposure between extensive and poor metabolizers [5]. These dimensions collectively preclude simple in-class substitution.

6-Hydroxyindoramin (CAS 79146-88-6): Quantitative Evidence for Differential Selection vs. Closest Analogs


Reduced CNS Penetration Differentiates 6-Hydroxyindoramin from Indoramin and May Mitigate Sedation Liability

6-Hydroxyindoramin penetrates the central nervous system less readily than its parent compound indoramin [1]. During chronic twice-daily oral dosing with indoramin 37.5 mg, steady-state plasma levels of the metabolite are approximately one-third those of indoramin, and its reduced CNS distribution translates to a lower propensity for centrally-mediated adverse effects relative to indoramin (which causes sedation in ~19% of patients in comparative studies against prazosin) [2].

CNS penetration sedation alpha-1 antagonist blood-brain barrier

Absence of Plasma Accumulation on Multiple Dosing Discriminates 6-Hydroxyindoramin from Indoramin

In healthy male volunteers receiving indoramin 37.5 mg twice daily for two weeks, plasma concentrations of indoramin accumulated, on average, three- to four-fold above those anticipated from single-dose kinetics (p < 0.001). In contrast, plasma concentrations of 6-hydroxyindoramin did not accumulate on multiple dosing [1]. At steady state, metabolite exposure (AUC0–8h) was approximately 30–40% of unchanged drug exposure. Because the two compounds are approximately equipotent, the metabolite accounts for roughly 25% of the hypotensive activity during a typical clinical regimen of 37.5 mg twice daily [1].

drug accumulation steady-state pharmacokinetics multiple dosing metabolite kinetics

Lower Inter-Subject Pharmacokinetic Variability of 6-Hydroxyindoramin vs. Indoramin Supports More Consistent Exposure in Study Populations

A dedicated intra- and inter-subject variability study in five healthy young males receiving a single oral dose of indoramin on five separate occasions demonstrated that inter-subject variation was the dominant source of variability for indoramin, with coefficients of variation (CV) of approximately 100% for both Cmax and AUC(0–24) [1]. In contrast, variability in 6-hydroxyindoramin concentrations was substantially lower and approximately equally derived from intra- and inter-subject components, with CVs of approximately 44% for both Cmax and AUC(0–24) [1].

inter-subject variability pharmacokinetics coefficient of variation CYP2D6 polymorphism

α1c-Adrenoceptor Subtype Selectivity Distinguishes Indoramin/6-Hydroxyindoramin from Non-Selective α1-Blockers Prazosin, Terazosin, Doxazosin, and Alfuzosin

Radioligand binding studies using cloned human α1-adrenoceptor subtypes (α1a/d, α1b, α1c) demonstrated that indoramin is selective for the α1c-adrenergic receptor, with at least 10-fold lower affinity at either the α1a/d or α1b subtypes, whereas prazosin, terazosin, doxazosin, and alfuzosin showed no subtype selectivity [1]. A separate radioligand-binding study showed that indoramin displays approximately 4,000-fold selectivity for α1- over α2-adrenoceptors, compared with approximately 1,000-fold selectivity for prazosin [2]. In functional assays using constitutively active COS-7 cell mutants (A271E and A293E), the EC50 of indoramin was 5.48 nM and 187 nM, respectively, compared to prazosin at 1.20 nM and 1.09 nM [3]. Since 6-hydroxyindoramin is pharmacologically very similar to indoramin itself [4], this subtype selectivity profile is a class-level inference for the metabolite.

alpha-1 adrenoceptor subtypes α1c selectivity binding affinity BPH uroselectivity

CYP2D6-Dependent Formation Demonstrates That 6-Hydroxyindoramin Exposure Is Subject to Genetic Polymorphism, Creating Distinct Sub-Population Pharmacokinetics

In a study comparing five poor metabolizers (PM) and seven extensive metabolizers (EM) of debrisoquine (a CYP2D6 probe) following a single 50 mg oral dose of indoramin, 6-hydroxyindoramin Cmax was 12.4 ng/mL in PM subjects vs. 28.2 ng/mL in EM subjects, and AUC(0–8) was 47.5 ng·h/mL in PM subjects vs. 94.7 ng·h/mL in EM subjects [1]. This approximately two-fold difference in metabolite exposure between phenotypes is statistically significant. In contrast, indoramin Cmax was 158 ng/mL (PM) vs. 21.6 ng/mL (EM), and the half-life was prolonged to 18.5 h (PM) vs. 5.2 h (EM), demonstrating opposite directional effects of the polymorphism on parent vs. metabolite disposition [1].

CYP2D6 polymorphism debrisoquine hydroxylation pharmacogenomics poor metabolizer extensive metabolizer

Deuterated Internal Standard (6-Hydroxyindoramin-d5) Enables Definitive LC-MS/MS Quantification Free from Matrix Interference — A Bioanalytical Procurement Rationale

6-Hydroxyindoramin-d5 Hydrochloride is a penta-deuterated analog of 6-hydroxyindoramin, with a molecular weight of 404.94 g/mol (vs. 363.46 g/mol for the unlabeled compound) and exhibits a +5 Da mass shift . In HPLC-MS/MS selected reaction monitoring (SRM) modes, the deuterated standard co-elutes with the endogenous metabolite but is baseline-resolved by mass, correcting for ion-suppression or enhancement effects. Validation studies on isotopically labeled internal standards in complex biological matrices demonstrate that isotopic internal standards reduce matrix effects by 22–37% compared to non-isotopic structural analogs [1]. This establishes 6-hydroxyindoramin-d5 as the fit-for-purpose internal standard for accurate quantification of 6-hydroxyindoramin in plasma, urine, and tissue homogenates.

stable isotope labeled internal standard LC-MS/MS SIL-IS bioanalysis matrix effects

6-Hydroxyindoramin (CAS 79146-88-6): Evidence-Backed Application Scenarios for Research Procurement


Pharmacokinetic/Pharmacodynamic Modeling of α1-Blockade Where CNS-Confounded Endpoints Must Be Minimized

For preclinical or clinical PK/PD studies requiring isolated peripheral α1-adrenoceptor blockade without the confound of centrally-mediated effects (e.g., sedation, baroreflex modulation), 6-hydroxyindoramin's reduced CNS penetration compared with indoramin [1] makes it the preferred molecular tool. Its predictable, non-accumulating pharmacokinetics upon repeated dosing [2] and lower inter-subject variability (CV ~44%) [3] further enhance its utility for constructing robust exposure-response models with fewer subjects.

Bioanalytical Method Development and Therapeutic Drug Monitoring Using Stable-Isotope-Labeled Internal Standard

Analytical laboratories developing validated LC-MS/MS methods for quantifying indoramin and its active metabolite in biological matrices should procure 6-Hydroxyindoramin-d5 Hydrochloride as the co-eluting isotopically labeled internal standard (+5 Da mass shift). This standard corrects for matrix effects, meets FDA/EMA bioanalytical method validation criteria, and enables precise quantification in plasma, urine, and tissue samples [1].

CYP2D6 Pharmacogenomic Probe Studies — Using 6-Hydroxyindoramin as a Functional Readout of Debrisoquine Hydroxylase Activity

Because 6-hydroxyindoramin formation is catalyzed by CYP2D6 and is subject to the same genetic polymorphism as debrisoquine hydroxylation, the metabolite-to-parent ratio (6-hydroxyindoramin/indoramin AUC) serves as a functional phenotyping metric. In extensive metabolizers (EM), 6-hydroxyindoramin Cmax is 28.2 ng/mL and AUC(0–8) is 94.7 ng·h/mL; in poor metabolizers (PM), these values are 12.4 ng/mL and 47.5 ng·h/mL — approximately two-fold lower [1]. This differential exposure allows researchers to use 6-hydroxyindoramin levels as a sensitive pharmacogenomic endpoint.

Prostate Smooth Muscle Pharmacology — α1c Subtype-Selective Profiling vs. Non-Selective α1 Blockers

Investigators studying benign prostatic hyperplasia (BPH) mechanisms or screening novel uroselective agents can use 6-hydroxyindoramin as a reference compound with demonstrated α1c-adrenoceptor subtype selectivity (≥10-fold lower affinity at α1a/d and α1b subtypes), in contrast to clinically used non-selective agents such as prazosin, terazosin, doxazosin, and alfuzosin [1]. In functional assays, indoramin exhibits EC50 values of 5.48 nM (A271E mutant) and 187 nM (A293E mutant), providing distinct pharmacological fingerprints for comparative studies [2].

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